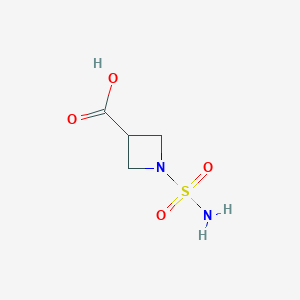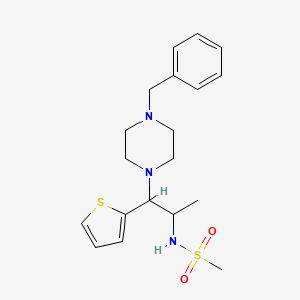
1-Sulfamoylazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sulfamoylazetidine-3-carboxylic acid is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential pharmacological activities. This compound is characterized by the presence of a sulfamoyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group. The molecular formula of this compound is C4H8N2O4S, and it has a molecular weight of 180.18 g/mol .
Preparation Methods
The synthesis of 1-Sulfamoylazetidine-3-carboxylic acid typically involves the reaction of azetidine-3-carboxylic acid with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Sulfamoylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted azetidines .
Scientific Research Applications
1-Sulfamoylazetidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structure and biological activity.
Polymer Chemistry: The azetidine ring in the compound can undergo ring-opening polymerization, making it useful in the synthesis of polyamines and other polymeric materials.
Biological Studies: The compound is used in biological studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Sulfamoylazetidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. The sulfamoyl group can interact with enzymes and receptors, leading to the modulation of biological pathways. The azetidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
1-Sulfamoylazetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: This compound lacks the sulfamoyl group and has different chemical properties and biological activities.
Sulfamoyl derivatives: Compounds like sulfamoylbenzene and sulfamoylpyridine have similar sulfamoyl groups but different ring structures, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its combination of the azetidine ring and the sulfamoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-sulfamoylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c5-11(9,10)6-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)(H2,5,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGITWUVHJXSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2635578.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2635579.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2635582.png)
![1-({Cyclopropyl[(2-methoxyphenyl)methyl]amino}methyl)-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B2635584.png)
![2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2635585.png)
![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2635586.png)
![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)
![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2635591.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)
![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)
